molecular formula C17H16N2O3S B3837964 2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one

2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one

Cat. No.: B3837964
M. Wt: 328.4 g/mol
InChI Key: FXMRZXOHASDXPR-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-nitrobenzaldehyde with 2-phenylethylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The thiazolidinone ring can be opened under acidic or basic conditions to yield different products.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Acidic or basic conditions.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: 2-(2-aminophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one.

    Reduction: Various open-ring products depending on the conditions.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The thiazolidinone ring can also interact with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-nitrophenyl)-1,3-thiazolidin-4-one
  • 3-(2-phenylethyl)-1,3-thiazolidin-4-one
  • 2-(2-aminophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one

Uniqueness

2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one is unique due to the presence of both the nitro group and the phenylethyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-nitrophenyl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16-12-23-17(14-8-4-5-9-15(14)19(21)22)18(16)11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMRZXOHASDXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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